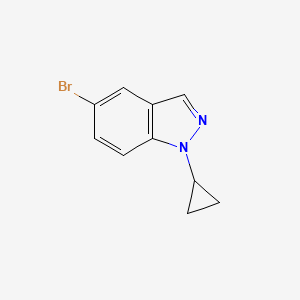

5-Bromo-1-cyclopropyl-1H-indazole

Description

Historical Context and Evolution of Indazole Chemistry

The journey of indazole chemistry began with its first definition by Emil Fischer as a pyrazole (B372694) ring fused with a benzene (B151609) ring. chemenu.com Initially, indazoles were primarily of academic interest. However, over the last few decades, extensive research has unlocked their vast potential. chemenu.com The study of indazole tautomerism, particularly the equilibrium between the more stable 1H-indazole and the 2H-indazole forms, has been a critical aspect of understanding their reactivity and properties. While rare in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) identified, the synthetic versatility of the indazole nucleus has led to a vast library of derivatives. nih.gov Early synthetic methods have evolved into more sophisticated and efficient processes, including palladium-catalyzed reactions and microwave-assisted syntheses, enabling the creation of complex and functionally diverse indazole-based molecules. thieme-connect.de

The Indazole Scaffold in Contemporary Chemical Research

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This has led to the development of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govchemenu.com

Several FDA-approved drugs incorporate the indazole core, highlighting its therapeutic importance. For instance, Benzydamine is used as a non-steroidal anti-inflammatory agent, while Granisetron serves as an antiemetic for chemotherapy-induced nausea. In oncology, indazole derivatives like Pazopanib and Entrectinib are utilized as tyrosine kinase inhibitors for treating various cancers. nih.gov The significance of the indazole scaffold lies in its role as a bioisostere of indole, offering similar biological activities but with potentially different metabolic profiles. chemenu.com This has made it a focal point for the design and synthesis of new therapeutic agents.

The following table summarizes the key properties of the parent 1H-Indazole scaffold:

| Property | Value |

| Chemical Formula | C₇H₆N₂ |

| Molar Mass | 118.14 g/mol |

| Melting Point | 147 to 149 °C |

| Boiling Point | 270 °C |

| CAS Number | 271-44-3 |

Scope and Significance of Research on Substituted 1H-Indazoles, including 5-Bromo-1-cyclopropyl-1H-indazole

The therapeutic potential of the indazole nucleus is profoundly influenced by the nature and position of its substituents. The synthesis of substituted 1H-indazoles is a major focus of chemical research, aiming to modulate the biological activity, selectivity, and pharmacokinetic properties of the parent compound.

Substitutions on the indazole ring can be strategically designed to enhance interactions with specific biological targets. For example, the introduction of a bromine atom, as seen in 5-bromo-1H-indazole, provides a reactive handle for further chemical modifications through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. The cyclopropyl (B3062369) group is another substituent of significant interest in drug design. Its introduction can improve metabolic stability, enhance biological activity, and favorably alter the conformational properties of a molecule. chemenu.com

This brings into focus the specific compound This compound . While this compound is cataloged and available commercially, indicating its use in chemical synthesis, detailed public research focusing exclusively on its properties and applications is limited. moldb.combldpharm.com Its significance is largely derived from its status as a disubstituted indazole, combining the reactive potential of the 5-bromo substituent with the advantageous properties conferred by the N-1 cyclopropyl group. It is recognized as a key building block for creating more complex molecules, particularly in the development of potential therapeutics such as CB1 receptor agonists. google.com The synthesis would likely proceed via N-cyclopropylation of 5-bromo-1H-indazole, a reaction that can be achieved using methods like copper-promoted coupling with cyclopropylboronic acid. rsc.org

The known properties of this compound are summarized below:

| Property | Value |

| Chemical Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| CAS Number | 1286794-16-8 |

| Appearance | Not reported |

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

5-bromo-1-cyclopropylindazole |

InChI |

InChI=1S/C10H9BrN2/c11-8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9H,2-3H2 |

InChI Key |

NCAQNHKQZXGUTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C3=C(C=C(C=C3)Br)C=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 1 Cyclopropyl 1h Indazole and Analogous Systems

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole system is the foundational step in the synthesis. Various strategies have been developed, primarily revolving around cyclization, annulation, and condensation reactions that form the crucial N-N bond and close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

Cyclization reactions are a cornerstone of heterocycle synthesis, and the construction of the indazole core is no exception. These methods typically involve the intramolecular formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond to close the five-membered ring.

A classic approach involves the diazotization of o-toluidines, followed by ring closure involving the methyl group to yield the 1H-indazole. chemicalbook.com Another prominent method is the reductive cyclization of ortho-imino-nitrobenzenes, known as the Cadogan indazole synthesis. This reaction is often mediated by trivalent phosphorus reagents like triethyl phosphite (B83602) or tri-n-butylphosphine and proceeds under mild conditions to selectively generate 2H-indazoles from ortho-nitrobenzaldehydes and various amines. acs.orgacs.org

Modern variations include metal-catalyzed intramolecular cyclizations. For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a ligand-free route to 1H-indazoles. nih.gov Similarly, copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives can produce 3-aminoindazoles through a cascade coupling and condensation process. organic-chemistry.org Cobalt-catalyzed C-H bond functionalization cascades offer a convergent method to synthesize N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov

| Starting Material | Reagents/Catalyst | Product Type | Reference |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

| o-Nitrobenzaldehyde & Amine | Tri-n-butylphosphine | 2H-Indazole | acs.orgacs.org |

| Aminohydrazone | Palladium Catalyst | 1H-Indazole | nih.gov |

| Azobenzene & Aldehyde | Cobalt(III) Catalyst | N-Aryl-2H-indazole | nih.gov |

Annulation and condensation reactions provide powerful and often convergent pathways to the indazole skeleton. These methods typically construct the indazole ring by combining two or more fragments in a single or multi-step sequence.

A significant annulation strategy is the [3+2] cycloaddition of arynes with diazo compounds or their precursors. organic-chemistry.org For example, readily available N-tosylhydrazones can react with in situ generated arynes under mild conditions to afford 3-substituted indazoles in good yields. organic-chemistry.org This approach offers a direct route to a wide range of substituted indazoles. organic-chemistry.org

Condensation reactions are also widely employed. The reaction of 2-fluorobenzaldehydes or related ketones with hydrazine is a common method. chemicalbook.com For instance, heating 2-fluorobenzaldehyde (B47322) with hydrazine hydrate (B1144303) leads to the formation of the indazole ring system. chemicalbook.com A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives also provides indazoles in very good yields under mild, air- and moisture-insensitive conditions. organic-chemistry.org Another approach involves the condensation of 2-nitrobenzaldehydes with various partners followed by a reductive cyclization step to form the indazole core. chemicalbook.com

| Reaction Type | Key Reactants | Key Features | Reference |

| [3+2] Annulation | Aryne, N-Tosylhydrazone | Forms 3-substituted indazoles | organic-chemistry.org |

| Condensation-Cyclization | 2-Fluorobenzaldehyde, Hydrazine | Direct formation of indazole | chemicalbook.com |

| One-Pot Condensation | 2-Aminophenone, Hydroxylamine derivative | Metal-free, mild conditions | organic-chemistry.org |

| Reductive Cyclization | o-Imino-nitrobenzene | Mediated by phosphines | acs.org |

Regioselective Introduction of the Bromine Substituent at the 5-Position

Achieving regioselective bromination at the C5-position of the indazole ring is critical for the synthesis of the target compound. The electronic nature of the indazole ring directs electrophilic substitution, but achieving selectivity can be challenging, often yielding mixtures of isomers. rsc.orgnih.gov

Direct bromination of the parent indazole ring often leads to substitution at the C3 position or results in polybrominated products. rsc.orgresearchgate.net Therefore, strategies often rely on the use of directing groups or specific brominating agents under controlled conditions. One effective method involves the bromination of indazole-3-carboxylic acid. In this procedure, the carboxylic acid at the 3-position deactivates the ring towards electrophilic attack at adjacent positions and directs bromination preferentially to the 5- and 7-positions. A suspension of indazole-3-carboxylic acid in acetic acid, when treated with bromine at elevated temperatures, yields 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.com The carboxyl group can then be removed in a subsequent step if desired.

Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent, which can offer milder reaction conditions and improved selectivity compared to elemental bromine. rsc.orgnih.gov The regioselectivity can be influenced by the solvent and the nature of substituents already present on the indazole ring. For instance, metal-free halogenation of 2-substituted indazoles with NBS can be tuned to achieve mono- or poly-halogenation by adjusting the reaction conditions. rsc.orgnih.gov For NH-free indazoles, substituents at the C4 position can effectively direct bromination with NBS to the C7 position, highlighting the strong influence of existing groups on the reaction's regiochemical outcome. nih.gov DFT calculations have been used to rationalize the preferred site of bromination, suggesting that for certain substrates, the C5 and C7 carbons are the most susceptible to nucleophilic attack from a bromide source. nih.gov

| Substrate | Brominating Agent | Conditions | Product | Reference |

| Indazole-3-carboxylic acid | Br₂ | Acetic acid, 90°C | 5-Bromo-1H-indazole-3-carboxylic acid | chemicalbook.com |

| 2-Phenyl-2H-indazole | NBS | EtOH, 50°C | 3-Bromo-2-phenyl-2H-indazole | rsc.org |

| 4-Substituted-1H-indazole | NBS | Dichloromethane, rt | 7-Bromo-4-substituted-1H-indazole | nih.gov |

Installation of the Cyclopropyl (B3062369) Moiety

The final key transformation is the attachment of the cyclopropyl group to the N1-position of the 5-bromo-1H-indazole intermediate. This N-alkylation can be accomplished through direct cyclopropylation or, more commonly, via cross-coupling strategies.

Direct cyclopropylation involves the formation of the N-cyclopropyl bond without a pre-functionalized nitrogen or cyclopropyl group for cross-coupling. While direct C-cyclopropylation of heterocycles using palladium catalysis has been reported, direct N-cyclopropylation is less common. nih.govthieme.de These methods often proceed through radical intermediates or concerted oxidative addition pathways. nih.gov

A related strategy is the dearomative cyclopropanation of activated N-heteroarenes using sulfur ylides. nih.gov This approach leads to cyclopropane-fused heterocycles through a formal cycloaddition. While this demonstrates the formation of a C-C bond to create a fused cyclopropane (B1198618), analogous methods for direct N-cyclopropylation are being explored. More recently, rhodium-catalyzed C-C bond activation of aminocyclopropanes has been developed for the synthesis of N-heterocycles, showcasing the utility of cyclopropylamines in building complex structures. acs.org

Transition metal-catalyzed cross-coupling reactions are a robust and versatile method for forming N-C bonds, including N-cyclopropyl linkages. These reactions typically involve the coupling of an N-H bond of the indazole with a cyclopropyl halide or boronic acid.

The Ullmann condensation and the more modern Buchwald-Hartwig amination are powerful tools for N-arylation and N-alkylation. Copper-catalyzed Ullmann-type couplings can be used to couple N-heterocycles with alkyl or aryl halides. For example, N-acyl-N'-substituted hydrazines can be coupled with 2-bromoarylcarbonylic compounds using a copper(I) catalyst and a ligand like 4-hydroxy-L-proline to form 1-aryl-1H-indazoles, a reaction type that can be adapted for N-cyclopropylation. nih.govcaribjscitech.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly effective. While typically used for C-C bond formation, variations for C-N bond formation are well-established. nih.govmdpi.com A general approach would involve the coupling of the 5-bromo-1H-indazole with a cyclopropylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a suitable ligand. Enantioselective Suzuki cross-couplings have been developed for sp²-sp³ bond formation involving cyclopropanes, indicating the high level of control achievable with these methods. nih.gov

| Coupling Type | Catalyst System | Reactants | Key Features | Reference |

| Ullmann-type | CuI / Ligand | 5-Bromo-1H-indazole, Cyclopropyl halide | Classic method for N-C bond formation | nih.govcaribjscitech.com |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | 5-Bromo-1H-indazole, Cyclopropylboronic acid | Mild conditions, broad functional group tolerance | mdpi.comnih.gov |

| Buchwald-Hartwig | Pd Catalyst / Ligand | 5-Bromo-1H-indazole, Cyclopropyl halide | Highly efficient for N-alkylation | researchgate.net |

Modern Catalytic Approaches in Indazole Synthesis

Catalysis, employing both transition metals and metal-free systems, has become indispensable for the synthesis of indazole derivatives. benthamdirect.comresearchgate.net These methods facilitate key bond-forming events, such as C-N, N-N, and C-C bond formations, that are essential for constructing the indazole nucleus and introducing substituents. organic-chemistry.orgrsc.org

Transition-metal catalysts, particularly those based on palladium and copper, are powerful tools for synthesizing indazoles. nitk.ac.inresearchgate.net These catalysts enable a variety of transformations, including cross-coupling reactions and C-H functionalization, providing access to a wide range of substituted indazole analogues. researchgate.netnih.gov

Palladium-catalyzed reactions are prominent in indazole synthesis. One strategy involves the reaction of 2-bromobenzaldehydes with arylhydrazines, using a palladium catalyst with phosphine (B1218219) ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf), to yield 1-aryl-1H-indazoles. rsc.org Another versatile palladium-catalyzed domino reaction can produce 2H-indazoles under mild conditions. nih.gov Furthermore, palladium catalysis enables the direct C3-arylation of the 1H-indazole core, a traditionally challenging transformation, using water as a solvent. mdpi.com A domino reaction sequence involving a regioselective palladium-catalyzed coupling of monosubstituted hydrazines with 2-halobenzonitriles also provides access to 3-amino-2H-indazoles. nih.gov

Copper-catalyzed reactions also offer efficient routes to indazole systems. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, effectively forms 2H-indazoles. organic-chemistry.org Copper catalysts also facilitate the intramolecular cyclization of 2-alkynylazobenzenes to produce 3-alkenyl-2H-indazoles. researchgate.netnih.gov Additionally, copper-catalyzed cascade reactions involving C-N coupling followed by intramolecular C-H amination have been developed. rsc.org

Other transition metals like rhodium and cobalt have also been employed. Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes is an effective method for creating N-aryl-2H-indazoles. nih.gov Similarly, air-stable cobalt(III) catalysts can be used for the one-step synthesis of N-aryl-2H-indazoles from simple starting materials through C-H bond additions to aldehydes. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Indazole Syntheses

| Catalyst System | Substrate Examples | Product Type | Key Transformation |

|---|---|---|---|

| Pd(OAc)₂ / dppf | 2-Bromobenzaldehydes, Arylhydrazines | 1-Aryl-1H-indazoles | C-N cross-coupling/cyclization rsc.org |

| Pd(OAc)₂ / PPh₃ | 1H-Indazole, Aryl halides | C3-Arylated-1H-indazoles | Direct C-H arylation mdpi.com |

| Copper(I) oxide NPs | 2-Bromobenzaldehydes, Amines, NaN₃ | 2H-Indazoles | Three-component C-N/N-N bond formation organic-chemistry.org |

| (Cp*RhCl₂)₂ / AgSbF₆ | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | C-H activation/cyclative capture nih.gov |

| Cationic Co(III) | Azo compounds, Aldehydes | N-Aryl-2H-indazoles | C-H bond addition/cyclization nih.gov |

To circumvent issues associated with transition metals, such as cost and potential product contamination, metal-free synthetic strategies have been developed. nih.gov These methods often rely on organocatalysis or mediation by simple reagents. rsc.org

A practical, metal-free synthesis of 1H-indazoles involves the intramolecular cyclization of o-aminobenzoximes, activated by methanesulfonyl chloride and triethylamine. nih.govacs.org This reaction is mild and provides good to excellent yields. nih.gov Another metal-free approach achieves the direct trifluoromethylation of 2H-indazoles using sodium trifluoromethanesulfinate, mediated by tert-butyl hydroperoxide, proceeding through a radical pathway. acs.org Additionally, visible-light-induced photocatalysis, using an organic dye like 4CzIPN, allows for the direct alkylation of 2-aryl-2H-indazoles without the need for a metal catalyst. rsc.org One-pot reactions of 2-aminophenones with hydroxylamine derivatives also provide a mild and operationally simple metal-free route to indazoles. organic-chemistry.org

Green Chemistry Considerations in Indazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to indazoles, aiming for sustainability and reduced environmental impact. researchgate.netacs.org Key aspects include the use of environmentally benign solvents, energy-efficient conditions, and recyclable catalysts. acs.orgsamipubco.com

Copper(I) oxide nanoparticles supported on activated carbon have been used as a heterogeneous catalyst for the synthesis of 2H-indazoles in the green solvent polyethylene (B3416737) glycol (PEG 300). organic-chemistry.orgacs.org This catalyst can be recovered and reused, adding to the sustainability of the process. researchgate.net The use of water as a solvent, as demonstrated in the palladium-catalyzed direct arylation of 1H-indazole, is another significant green improvement. mdpi.com Furthermore, methods utilizing ultrasonic irradiation or grinding with mild solid acids like ammonium (B1175870) chloride represent energy-efficient and solvent-minimized approaches to indazole synthesis. researchgate.netsamipubco.com

Stereoselective Synthesis of Indazole Derivatives

The synthesis of specific stereoisomers of indazole derivatives is crucial, as biological activity is often dependent on the three-dimensional structure of a molecule. mit.edunih.gov This has driven the development of stereoselective synthetic methods.

A highly enantioselective synthesis of C3-allyl-1H-indazoles bearing quaternary stereocenters has been achieved using copper hydride (CuH) catalysis. mit.edunih.govacs.org This method employs electrophilic N-(benzoyloxy)indazoles and proceeds through a Zimmerman-Traxler-type transition state to control the stereochemistry. nih.govacs.orgchemrxiv.org The use of chiral auxiliaries is another established strategy. The auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and is subsequently removed. This approach allows for the creation of a specific enantiomer from a diastereoselective reaction.

Comprehensive Spectroscopic Characterization for Structural Elucidation of 5 Bromo 1 Cyclopropyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Bromo-1-cyclopropyl-1H-indazole, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete structural assignment.

High-Resolution One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum would provide crucial information about the number and chemical environment of the hydrogen atoms. The aromatic region would display signals for the protons on the indazole ring. The proton at position 3 (H-3) would likely appear as a singlet. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would exhibit a characteristic splitting pattern. Specifically, H-4 would likely be a doublet, H-6 a doublet of doublets, and H-7 a doublet, with coupling constants indicating their ortho and meta relationships. The cyclopropyl (B3062369) group would show a complex set of signals in the aliphatic region, corresponding to the methine proton and the two pairs of diastereotopic methylene (B1212753) protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The spectrum would show signals for the nine carbon atoms of the this compound framework. The carbon atoms of the indazole ring would appear in the aromatic region, with the bromine-substituted carbon (C-5) showing a characteristic chemical shift. The carbon atoms of the cyclopropyl group would be observed in the upfield region of the spectrum.

Anticipated ¹H and ¹³C NMR Data

| Position | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| 3 | Singlet | ~135-145 |

| 4 | Doublet | ~110-120 |

| 5 | - | ~115-125 (C-Br) |

| 6 | Doublet of Doublets | ~120-130 |

| 7 | Doublet | ~110-120 |

| 7a | - | ~140-150 |

| 3a | - | ~125-135 |

| N-CH | Multiplet | ~30-40 |

| CH₂ (cis) | Multiplet | ~5-15 |

| CH₂ (trans) | Multiplet | ~5-15 |

Note: The chemical shifts are approximate and based on general values for similar structures. Actual experimental values may vary.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Cross-peaks would be expected between H-6 and H-7, and between H-6 and H-4, confirming their positions on the benzene ring. It would also show correlations between the methine and methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-4, C-6, C-7, and the carbons of the cyclopropyl group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. Key HMBC correlations would be expected from the N-CH proton of the cyclopropyl group to the indazole ring carbons (C-3a and C-7a), confirming the point of attachment. Correlations from H-3 to C-3a and C-4 would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the N-CH proton of the cyclopropyl group and the H-7 proton of the indazole ring, providing further evidence for the 1-substitution pattern.

Dynamic NMR Studies for Conformational and Tautomeric Analysis

For N-substituted indazoles like this compound, tautomerism is generally not a factor as the substitution at the N-1 position prevents the formation of the 2H-tautomer. However, dynamic NMR studies could be employed to investigate the conformational dynamics of the cyclopropyl ring relative to the indazole plane. Variable temperature NMR experiments could reveal information about the rotational barrier around the N-C(cyclopropyl) bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio. The measured exact mass would be compared to the calculated mass for the molecular formula C₁₀H₉BrN₂, providing strong evidence for the compound's identity.

Anticipated HRMS Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ for C₁₀H₁₀BrN₂⁺ | 237.0025 | Data not available |

| [M+H+2]⁺ for C₁₀H₁₀⁸¹BrN₂⁺ | 239.0005 | Data not available |

Fragmentation Pattern Analysis using MS/MS

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the cyclopropyl group, the bromine atom, and potentially cleavage of the indazole ring. The analysis of these fragment ions would further corroborate the proposed structure. Common fragmentation for indazole-type structures involves the loss of N₂ or HCN.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. These techniques are invaluable for identifying the functional groups present in a molecule.

The IR spectrum of 5-bromo-1H-indazole, recorded as a KBr pellet, displays key absorptions that confirm its structural features. nih.gov For this compound, similar characteristic peaks are anticipated, with additional signals arising from the cyclopropyl substituent.

Expected Characteristic IR Absorptions for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Cyclopropyl) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C=N (Indazole Ring) | Stretching | ~1625 |

| N-N (Indazole Ring) | Stretching | ~1250 |

| C-Br | Stretching | 700 - 500 |

| C-N | Stretching | 1350 - 1000 |

| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 |

It is important to note that the substitution of the hydrogen at the N1 position with a cyclopropyl group will induce shifts in the vibrational frequencies of the indazole ring compared to the parent 5-bromo-1H-indazole. The cyclopropyl group itself will introduce characteristic C-H stretching and bending vibrations.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of 5-bromo-1H-indazole has been recorded and provides valuable information about the vibrational modes of the molecule. nih.gov Key features in the Raman spectrum of this compound would be the aromatic ring vibrations and the skeletal vibrations of the indazole core, as well as the characteristic vibrations of the cyclopropyl ring. The C-Br stretching vibration is also expected to be Raman active.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This technique could be particularly useful for obtaining a high-quality spectrum of this compound, especially if only small sample quantities are available. The enhancement effect would allow for the detection of weak vibrational modes and provide a more detailed structural analysis.

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an aromatic compound like this compound is expected to show characteristic absorption bands arising from π-π* transitions within the indazole ring system. The position and intensity of these bands are influenced by the substituents on the ring. The bromine atom and the cyclopropyl group will act as auxochromes, causing shifts in the absorption maxima compared to unsubstituted indazole.

Since this compound is a chiral molecule due to the presence of the cyclopropyl group attached to the nitrogen atom, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimental ECD spectrum with theoretical spectra calculated for the different possible enantiomers, the absolute configuration can be unambiguously assigned. nih.govmdpi.com

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. wikipedia.orgbruker.com VCD spectroscopy provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. rsc.orgresearchgate.netnih.gov The VCD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparison with quantum chemical calculations. youtube.com Studies on other indazole derivatives have demonstrated the power of VCD in elucidating their chiral structures in the solid state. rsc.orgresearchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the analysis of a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, illustrates the type of information that can be obtained. nih.gov In this structure, the indazole ring system is nearly planar, and the crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking. nih.gov A similar analysis of this compound would reveal the precise geometry of the cyclopropyl group relative to the indazole ring and how the molecules pack in the crystal lattice.

Advanced Computational Chemistry and Theoretical Investigations of 5 Bromo 1 Cyclopropyl 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a robust framework for investigating the properties of molecular systems. researchgate.nethakon-art.com By modeling the electron density, DFT can accurately predict molecular geometries, electronic structures, and other key parameters, providing insights that are often difficult to obtain through experimental means alone. mdpi.com

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netnih.gov For 5-Bromo-1-cyclopropyl-1H-indazole, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation. nih.govcapes.gov.br This process minimizes the forces on each atom, resulting in a stable structure. The analysis would reveal precise bond lengths, bond angles, and dihedral angles.

Based on studies of similar indazole derivatives, the fused pyrazole (B372694) and benzene (B151609) rings are expected to be nearly co-planar. capes.gov.br The geometry optimization also provides foundational information about the molecule's electronic structure, detailing how electrons are distributed among various molecular orbitals. researchgate.net Drastic changes in electronic structure can occur with variations in geometry, highlighting the importance of an accurately optimized structure. researchgate.net

Below is a table of representative bond lengths and angles for a bromo-indazole core, derived from computational studies on analogous molecules. These values provide an expected range for the core structure of this compound.

Table 1: Predicted Geometric Parameters for the Bromo-Indazole Core

| Parameter | Predicted Value |

| C-C (benzene ring) | 1.38 - 1.41 Å |

| C-N (pyrazole ring) | 1.32 - 1.38 Å |

| N-N (pyrazole ring) | ~1.35 Å |

| C-Br | ~1.90 Å |

| C-N-N (angle) | ~112° |

| N-N-C (angle) | ~105° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. nih.govnbu.edu.sa

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nbu.edu.sa Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system, while the LUMO would also be located on the heterocyclic core. The precise energies and distributions would be determined through DFT calculations. nih.govresearchgate.net

The following table presents typical HOMO, LUMO, and energy gap values calculated for related indazole derivatives using DFT, offering a projection for this compound.

Table 2: Representative Frontier Orbital Energies

| Orbital | Energy (eV) | Implication |

| HOMO | -6.0 to -6.5 | Electron-donating capability |

| LUMO | -1.5 to -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0 to 5.0 | High kinetic stability and low reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com The MEP is calculated by placing a positive test charge at various points on the molecule's electron density surface. uni-muenchen.de

Different colors on the MEP map represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the N2 nitrogen of the pyrazole ring, making it the primary site for electrophilic attack, such as protonation. uni-muenchen.deresearchgate.net The regions around the hydrogen atoms and the bromine atom might show positive or near-neutral potential, respectively. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This method is invaluable for analyzing intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wisc.edu

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, a range of global reactivity descriptors can be calculated from the electronic structure to provide a more nuanced prediction of a molecule's chemical behavior. hakon-art.commdpi.com These descriptors, derived within the framework of conceptual DFT, quantify various aspects of reactivity. rsc.orgnih.gov

Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile. hakon-art.com

These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net A molecule with a high electrophilicity index is considered a good electrophile, while one with a low value is a better nucleophile. hakon-art.com

The table below shows representative values for these quantum chemical descriptors, as calculated for analogous heterocyclic compounds, which can be used to anticipate the reactivity of this compound.

Table 3: Predicted Quantum Chemical Descriptors

| Descriptor | Formula | Predicted Value Range | Implication |

| Ionization Potential (I) | I ≈ -EHOMO | 6.0 - 6.5 eV | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 - 2.0 eV | Energy released when adding an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.75 - 4.25 eV | Overall electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.0 - 2.5 eV | High stability, resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.4 - 2.2 eV | Moderate electrophilic character. |

Conformational Analysis and Energy Landscape Exploration

The presence of the cyclopropyl (B3062369) group attached to the nitrogen atom introduces a degree of conformational flexibility to the this compound molecule. acs.org Conformational analysis is the study of how the molecule's energy changes with the rotation around single bonds—in this case, the bond connecting the cyclopropyl ring to the indazole nitrogen. maricopa.eduyoutube.com

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers required to transition between them (transition states). dalalinstitute.com For molecules with flexible groups, this analysis is crucial for understanding their dynamic behavior and how their shape might influence interactions with other molecules, such as biological receptors. The cyclopropane (B1198618) ring itself has significant ring strain due to its 60° bond angles, which can influence the properties of the attached heterocyclic system. maricopa.edudalalinstitute.com

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of heterocyclic compounds like this compound. These theoretical investigations provide deep insights into reaction pathways, transition states, and the factors governing regioselectivity, which are often challenging to determine through experimental means alone.

A significant area of investigation has been the N-alkylation of the indazole ring system, a crucial step in the synthesis of N-substituted indazoles. Understanding the regioselectivity of this reaction (i.e., whether the alkyl group attaches to the N1 or N2 position) is critical for developing efficient and selective synthetic protocols.

One comprehensive DFT mechanistic study focused on the regioselective alkylation of a closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate. nih.govbeilstein-journals.org This study provides a framework for understanding the factors that would govern the N-cyclopropylation of 5-bromo-1H-indazole. The research explored the underlying reasons for the observed N1- versus N2-alkylation selectivity under different reaction conditions. nih.gov

Tautomer Stability and Deprotonation

The initial state of the indazole in solution is a key determinant of the reaction pathway. For the model compound, methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations indicated that the N1-H tautomer is more stable than the N2-H tautomer by 3.1 kcal/mol at 50 °C. This energy difference suggests a natural energetic preference for the N1 position. nih.gov

Upon introduction of a base, such as cesium carbonate (Cs₂CO₃), the indazole is deprotonated. Computational modeling of this step revealed that the formation of a deprotonated indazole with a free cesium ion is energetically favorable. nih.gov

Regioselectivity in Alkylation

The regioselectivity of the subsequent alkylation is influenced by both the inherent electronic properties of the indazole anion and the nature of the reaction conditions. To quantify the reactivity of the nitrogen atoms, Fukui indices, which indicate the propensity of a site to undergo a nucleophilic attack, were calculated. beilstein-journals.org

For the parent methyl 5-bromo-1H-indazole-3-carboxylate, the Fukui index for N1 is higher than for N2, suggesting that N1 is the more nucleophilic and therefore more reactive site. beilstein-journals.org This intrinsic preference for N1-alkylation can be modulated by the reaction conditions.

| Compound Species | Partial Charge (N1) | Partial Charge (N2) | Fukui Index (f-) (N1) | Fukui Index (f-) (N2) |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | -0.33525 | -0.24443 | 0.61445 | 0.52779 |

| Deprotonated Methyl 5-bromo-1H-indazole-3-carboxylate | -0.38846 | -0.29832 | 0.65078 | 0.56750 |

The data in the table above demonstrates that upon deprotonation, the partial negative charges on both nitrogen atoms increase, enhancing their nucleophilicity. Concurrently, the Fukui index for N1 remains higher, reinforcing the notion of its greater intrinsic reactivity toward electrophiles. beilstein-journals.org

Influence of Reaction Conditions

Computational studies have also shed light on how different reagents can steer the reaction towards either the N1 or N2 product. For instance, the formation of a tight ion pair between the indazole anion and a cation from the base (e.g., Na⁺ from NaH) can direct the alkylating agent to the N1 position, particularly when a coordinating group is present at the C3 position. nih.gov This chelation effect can be a powerful tool for controlling regioselectivity. The calculations showed that such reactions are likely irreversible due to high energy barriers for the reverse reaction, meaning the observed product distribution is a result of kinetic rather than thermodynamic control. beilstein-journals.org

While a specific computational study on the N-cyclopropylation of 5-bromo-1H-indazole is not extensively documented in the literature, the principles derived from the study of similar bromo-indazole derivatives are highly applicable. The use of cyclopropylboronic acid in copper-promoted N-cyclopropylation reactions of anilines and other amines has been reported, suggesting a potential pathway for the synthesis of this compound. rsc.org A detailed DFT study of such a copper-catalyzed reaction would be necessary to fully elucidate the transition states and energy profiles specific to the cyclopropylation of 5-bromo-1H-indazole.

Chemical Reactivity and Transformational Chemistry of 5 Bromo 1 Cyclopropyl 1h Indazole

Functionalization and Derivatization of the Indazole Scaffold

The indazole ring system, composed of fused benzene (B151609) and pyrazole (B372694) rings, offers several positions for functionalization. For 5-Bromo-1-cyclopropyl-1H-indazole, derivatization can occur on the aromatic carbocyclic ring or at the remaining unsubstituted nitrogen atom.

A more controlled and predictable method for functionalization is directed ortho-metalation (DoM) . This strategy involves the use of a directing metalating group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at an adjacent position. While the N1-cyclopropyl group is not a strong DMG, functional groups strategically placed on the indazole ring can enable highly regioselective lithiation and subsequent reaction with various electrophiles. For instance, derivatization of the indazole at a position like C3 could enable directed lithiation at C4. Alternatively, rhodium-catalyzed C-H functionalization, often guided by a directing group, has been used for the C7 functionalization of other indazole systems. nih.gov

In this compound, the N1 position is already alkylated. This renders it a quaternary-like nitrogen within the aromatic system, precluding further substitution at this site. The remaining reactivity lies with the N2 atom, which possesses a lone pair of electrons and is nucleophilic.

Direct alkylation of a generic 1H-indazole typically yields a mixture of N1 and N2 substituted products. wikipedia.org However, with the N1 position blocked, this compound can undergo selective functionalization at N2. This reaction, often referred to as quaternization, typically occurs under acidic conditions or with potent alkylating agents like alkyl triflates or diazo compounds. wikipedia.orgnih.gov The reaction with an alkylating agent (R-X) results in the formation of a positively charged N1,N2-disubstituted indazolium salt. These salts are valuable as ionic liquids or as precursors for N-heterocyclic carbenes. Research has demonstrated that catalysts such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote highly selective N2-alkylation of 1H-indazoles, a principle that applies to N1-pre-substituted systems for the synthesis of indazolium salts. wikipedia.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Substituent

The bromine atom at the C5 position is the most versatile handle for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of derivatives.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a diverse array of aryl, heteroaryl, or vinyl substituents at the C5 position. The reaction is tolerant of a wide range of functional groups and typically proceeds in high yields.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Studies on various N-substituted 5-bromoindazoles have shown that catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective. organic-chemistry.orgnih.gov Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with solvents such as dimethoxyethane (DME) or dioxane being frequently employed. organic-chemistry.orgprinceton.edu

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on 5-Bromoindazole Scaffolds

Indazole Substrate Boronic Acid/Ester Catalyst Base Solvent Yield (%) Reference 5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ DME 85 nih.gov 5-Bromo-1-ethyl-1H-indazole 2-Thiopheneboronic acid Pd(dppf)Cl₂ K₂CO₃ DME 78 nih.gov 5-Bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxamide Phenylboronic acid Pd(OAc)₂ CsF DMF 92 N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide* 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ Dioxane/EtOH/H₂O 78

\Note: Substrate is a 7-bromoindazole, included to show versatility of coupling on the bromo-indazole scaffold.*

The Heck reaction provides a powerful method for the alkenylation of aryl halides, enabling the formation of a C-C bond between the C5 position of the indazole and an alkene. wikipedia.org This reaction typically involves a palladium catalyst, a base, and an alkene to introduce a vinyl group, leading to the synthesis of 5-alkenyl-1-cyclopropyl-1H-indazoles.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.org The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity (typically favoring the E-isomer). While phosphine-free catalyst systems can be used, ligands such as phosphines or N-heterocyclic carbenes are often employed to stabilize the palladium catalyst and improve reactivity. organic-chemistry.org

Table 2: Representative Conditions for Heck Reactions with Aryl Bromides

Aryl Bromide Type Alkene Catalyst System Base Solvent Typical Yield Range Reference Electron-neutral Bromo-heterocycle n-Butyl acrylate Pd(OAc)₂ / P(o-tol)₃ Et₃N Acetonitrile Good to Excellent nih.gov Bromo-anisole Styrene Pd(OAc)₂ / Imidazolium salt K₂CO₃ Dioxane Moderate to Good o-Bromoaniline Vinyl bromide Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane Good (for cascade) princeton.edu General Aryl Bromide Activated Alkene Palladacycle Complex Na₂CO₃ DMF Good to Excellent nih.gov

Electrochemical Studies of Indazole Derivatives

The electrochemical behavior of indazole derivatives has been a subject of interest, particularly in the context of developing novel synthetic methodologies. nih.govresearchgate.net Electrochemical methods can provide a green and efficient alternative to traditional chemical reactions for the functionalization of the indazole core. nih.gov

The electrochemical properties of this compound would be influenced by both the indazole ring system and the bromo-substituent. The indazole moiety can undergo both oxidation and reduction, depending on the applied potential and the nature of the substituents. The presence of the electron-withdrawing bromine atom at the 5-position would be expected to make the indazole ring more difficult to oxidize and easier to reduce compared to the unsubstituted parent compound.

Cyclic Voltammetry:

Cyclic voltammetry is a powerful technique for studying the redox behavior of molecules. researchgate.net While specific cyclic voltammetry data for this compound is not available in the literature, studies on related bromo-substituted aromatic compounds and indazole derivatives provide insights into its expected behavior. It is anticipated that the compound would exhibit an irreversible reduction peak at a negative potential, corresponding to the cleavage of the carbon-bromine bond. The exact potential would depend on the solvent and supporting electrolyte used.

Mechanistic investigations on related indazole systems using techniques like cyclic voltammetry have suggested the involvement of radical pathways in their electrochemical transformations. nih.gov

The following table summarizes the expected electrochemical characteristics based on studies of similar compounds.

| Electrochemical Process | Expected Potential Range | Controlling Factor | Potential Application |

| Reduction (C-Br bond cleavage) | Negative potentials | Diffusion-controlled | Electrosynthesis (dehalogenation, cross-coupling) |

| Oxidation (Indazole ring) | Positive potentials | Substituent effects | Electropolymerization, sensor development |

Structure Reactivity Relationship Srr Studies of 5 Bromo 1 Cyclopropyl 1h Indazole Analogs

Electronic Effects of the Bromine Substituent on Chemical Reactivity

The bromine atom at the 5-position of the indazole ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. Bromine is an electron-withdrawing group due to its electronegativity (inductive effect), yet it is also a weak deactivator in electrophilic aromatic substitution due to the resonance effect, where its lone pairs can donate electron density to the ring.

Research on substituted indazoles has shown that the electronic nature of substituents has a profound effect on reactivity. For example, studies on the halogenation of indazoles indicate that the position and nature of the halogen influence the site of further substitution. chim.it The electron-withdrawing effect of a halogen atom can promote the formation of certain products in cyclization reactions. mdpi.com In the context of palladium-catalyzed reactions, the electronic properties of substituents on the indazole ring have been shown to impact the efficiency and outcome of cross-coupling reactions. nih.gov Specifically, the presence of a bromo substituent is crucial for enabling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are powerful methods for creating carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net

The electronic influence of the 5-bromo substituent is also evident in the acidity of the N-H proton in the parent 1H-indazole. The electron-withdrawing nature of bromine increases the acidity of the proton, which can affect the equilibrium of N1 and N2 tautomers and the regioselectivity of N-alkylation reactions.

| Reaction Type | Effect of 5-Bromo Substituent | Research Finding |

| Electrophilic Substitution | Deactivating, ortho-, para-directing | Directs incoming electrophiles to C4 and C6. |

| Nucleophilic Aromatic Substitution | Activating | Enhances reactivity towards nucleophiles. |

| Cross-Coupling Reactions | Essential for reactivity | Enables Suzuki, Buchwald, and other couplings. researchgate.net |

| Acidity of N-H | Increases acidity | Facilitates deprotonation for N-alkylation. |

Steric Influence of the Cyclopropyl (B3062369) Group on Chemical Transformations

The cyclopropyl group at the N1 position introduces significant steric bulk, which plays a crucial role in directing the course of chemical reactions. This steric hindrance can influence the accessibility of reagents to reactive sites on the indazole ring, thereby affecting reaction rates and regioselectivity.

The primary steric effect of the N1-cyclopropyl group is the shielding of the adjacent C7 and, to a lesser extent, the N2 positions. This can hinder the approach of bulky reagents, favoring reactions at more accessible positions like C3. The rigid, three-membered ring of the cyclopropyl group imposes conformational constraints that are different from more flexible alkyl groups. rsc.org This "cyclopropyl effect" can lead to unexpected conformational preferences and reactivity patterns. chemistryworld.com For example, the constrained nature of the cyclopropyl ring can increase steric interactions with adjacent substituents compared to a simple alkyl group. rsc.org

In reactions involving the N2 position, such as further alkylation or coordination with metal catalysts, the steric bulk of the N1-cyclopropyl group can be a determining factor. It may favor the formation of products resulting from reaction at the less hindered C3 position or at positions on the benzene (B151609) ring. The activation of cyclopropane (B1198618) rings, often through the introduction of carbonyl groups, can enhance their electrophilic reactivity for ring-opening reactions, although this is less relevant for the stable N-cyclopropyl moiety. researchgate.net

The interplay between the steric influence of the cyclopropyl group and the electronic effects of the bromine substituent can lead to complex reactivity profiles. For instance, while the bromine at C5 might electronically activate a certain position for nucleophilic attack, the steric bulk of the cyclopropyl group might render that position inaccessible, leading to reaction at an alternative site.

| Position on Indazole Ring | Steric Effect of N1-Cyclopropyl Group | Consequence for Reactivity |

| C7 | Significant steric hindrance | Reduced reactivity with bulky reagents. |

| N2 | Moderate steric hindrance | Can influence regioselectivity of N-alkylation. |

| C3 | Less steric hindrance | May become the preferred site for substitution. |

Tautomerism and Isomerism in 1H-Indazole Systems and their Impact on Reactivity

Indazole and its derivatives exhibit annular tautomerism, a phenomenon where the proton on the nitrogen atom can reside on either N1 or N2, leading to the 1H-indazole and 2H-indazole tautomers, respectively. researchgate.netbyjus.com In the case of 5-bromo-1-cyclopropyl-1H-indazole, the N1 position is substituted, so tautomerism of the parent compound is not possible. However, understanding the tautomeric equilibrium of the precursor, 5-bromo-1H-indazole, is crucial as it dictates the outcome of the N-cyclopropylation reaction.

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. chemicalbook.comnih.gov However, the energy difference is often small, and the position of the equilibrium can be influenced by substituents, solvents, and temperature. nih.govresearchgate.net The synthesis of N-substituted indazoles, such as this compound, typically starts from the unsubstituted 1H-indazole and involves an alkylation step. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions. nih.govnih.gov

Kinetic vs. Thermodynamic Control: The N2-alkylated product is often the kinetically favored isomer, while the N1-alkylated product is the thermodynamically more stable one. nih.gov By carefully choosing the base, solvent, and temperature, the reaction can be directed to selectively produce the desired N1 or N2 isomer.

Impact on Reactivity: The presence of two nucleophilic nitrogen atoms in the parent indazole means that any reaction targeting the nitrogen will have to contend with this isomerism. The different electronic and steric environments of N1 and N2 lead to different reactivities. Once the N1 position is substituted with the cyclopropyl group, the system is locked, and the reactivity profile is that of a 1-substituted indazole. This fixed structure is important for consistent biological activity and predictable chemical behavior in subsequent reactions.

Theoretical studies have been employed to calculate the energy differences between tautomers and to understand the factors governing their stability, providing valuable insights for synthetic planning. nih.govnih.gov

| Factor | Influence on Tautomeric Equilibrium (of precursor) | Impact on Synthesis of this compound |

| Substituents | Electron-withdrawing groups can alter relative stability. | The 5-bromo group influences the N1/N2 ratio in alkylation. |

| Solvent | Polarity of solvent can stabilize one tautomer over the other. | Choice of solvent is critical for regioselective cyclopropylation. |

| Base | The nature of the base can determine kinetic vs. thermodynamic product. | Strong, non-coordinating bases may favor N1 substitution. |

| Temperature | Higher temperatures can favor the thermodynamic product. | Can be optimized to maximize the yield of the N1 isomer. nih.gov |

Correlation between Molecular Structure and Chemical Reactivity Parameters

The chemical reactivity of this compound analogs is a direct consequence of their molecular structure. By correlating structural features with reactivity parameters, a predictive understanding of their chemical behavior can be developed.

The electronic parameter of the bromine substituent, often quantified by Hammett constants, can be correlated with reaction rates and equilibrium constants. The electron-withdrawing nature of bromine generally leads to faster rates for nucleophilic reactions and slower rates for electrophilic reactions on the benzene portion of the indazole.

Steric parameters, such as Taft steric parameters or calculated van der Waals volumes for the cyclopropyl group, can be correlated with the regioselectivity and rates of reactions sensitive to steric hindrance. For example, a higher degree of steric bulk at N1 would be expected to correlate with a lower yield of products resulting from attack at the adjacent C7 position.

Computational chemistry plays a vital role in establishing these correlations. Density Functional Theory (DFT) calculations can be used to determine various molecular properties that correlate with reactivity:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of electrophilic and nucleophilic attack.

Calculated Atomic Charges: The partial charges on different atoms can indicate their susceptibility to attack by electrophiles or nucleophiles.

Calculated Bond Orders and Lengths: These can provide insights into the strength and reactivity of specific bonds within the molecule.

Experimental data from kinetic studies can be used to quantify these relationships. For instance, by systematically varying substituents on the indazole ring and measuring the corresponding reaction rates, a quantitative structure-activity relationship (QSAR) can be established. This approach is invaluable in medicinal chemistry for optimizing the properties of drug candidates. mdpi.com

| Structural Feature | Reactivity Parameter | Correlation |

| Electron-withdrawing bromine at C5 | Rate of nucleophilic substitution | Positive correlation (faster rate). |

| Steric bulk of N1-cyclopropyl group | Regioselectivity of substitution at C7 | Negative correlation (lower selectivity for C7). |

| Energy of LUMO | Susceptibility to nucleophilic attack | Lower LUMO energy correlates with higher reactivity. |

| Partial positive charge on a carbon atom | Site of nucleophilic attack | Higher positive charge indicates a more likely reaction site. |

Emerging Research Avenues and Methodological Integration

Development of Novel and Sustainable Synthetic Routes for Indazole Analogues

The synthesis of indazole derivatives has been a major focus for organic chemists, leading to the development of numerous methods for constructing this pharmacologically important scaffold. nih.gov Traditional methods are continually being refined, and novel strategies are emerging with an emphasis on sustainability, efficiency, and broader substrate scope.

Recent advancements include the use of metal-promoted or metal-free intramolecular C-N bond formation. nih.gov For instance, copper-catalyzed N-N bond formation using oxygen as the sole oxidant presents an efficient and general method for building 1H-indazoles. mdpi.com Another approach involves a thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones and subsequent Cu2O-mediated cyclization to yield 1H-indazoles. mdpi.com Researchers have also explored rhodium(III)-mediated C-H activation and cyclization of N-nitrosoanilines with sulfoxonium ylides to construct valuable indazole N-oxides in a one-pot, atom-economic fashion. nih.gov

Sustainable or "green" chemistry principles are increasingly being integrated into synthetic protocols. nih.gov This includes the use of microwave irradiation, which has been shown to improve yields and drastically reduce reaction times for the synthesis of tetrahydroindazole (B12648868) derivatives. nih.gov These green methods often utilize less hazardous reagents and solvents, contributing to a more environmentally benign production process. nih.gov The development of such routes is crucial for the large-scale and economically viable production of indazole analogues derived from starting materials like 5-Bromo-1-cyclopropyl-1H-indazole.

Synergistic Application of Advanced Spectroscopic and Computational Techniques

The comprehensive characterization of indazole derivatives relies on the powerful synergy between advanced spectroscopic methods and computational analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are fundamental in elucidating the molecular structure of newly synthesized compounds. nih.govresearchgate.net

For example, a study on tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate utilized crystallographic data to confirm that Boc protection occurred at the ring NH group as expected. nih.gov The analysis revealed that the fused pyrazole (B372694) and benzene (B151609) rings were nearly co-planar. nih.gov Such detailed structural information is invaluable for understanding the molecule's properties and reactivity.

Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), complements experimental data by providing insights into molecular properties, electronic structure, and reaction mechanisms. nih.gov This synergy is highlighted in studies where spectroscopic findings are rationalized and expanded upon by theoretical calculations. This integrated approach allows for a deeper understanding of structure-activity relationships and can guide the design of future experiments. For instance, computational studies can predict the most likely sites of reaction on the this compound scaffold, which can then be verified experimentally.

Exploration of Unconventional Reactivity Patterns for this compound

Research is moving beyond traditional functional group transformations to explore the novel reactivity of the this compound core. The presence of the C-Br bond, the cyclopropyl (B3062369) group, and various positions on the indazole ring system offers multiple avenues for unconventional chemical reactions.

Modern synthetic methods like photocatalysis and electrochemistry are being considered as tools to unlock new reactivity patterns. researchgate.net These techniques can enable reactions that are difficult to achieve through conventional thermal methods, such as selective C-H functionalization at positions that are typically unreactive. For instance, iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes proceeds via a benzylic C-H functionalization, suggesting that similar strategies could be applied to the cyclopropyl or other alkyl substituents on the indazole ring. mdpi.com

The C-Br bond at the 5-position is a key site for cross-coupling reactions, but it can also be a handle for more unconventional transformations. Exploring its participation in radical reactions or transition-metal-catalyzed processes that proceed through novel mechanisms could lead to the discovery of entirely new classes of indazole derivatives with unique substitution patterns.

Computational Design and Prediction of New Indazole-Based Chemical Entities

The design of new molecules is increasingly driven by computational methods, which allow for the in silico screening and prediction of properties before committing to synthetic efforts. nih.gov Fragment-based drug design (FBDD) and other virtual screening strategies are powerful tools for identifying novel indazole-based compounds with desired biological activities. nih.govrsc.org

In this approach, computational models are used to dock virtual libraries of indazole derivatives into the active site of a biological target. nih.govresearchgate.net These models can predict binding affinity and identify key interactions between the ligand and the protein, guiding the design of more potent and selective compounds. nih.gov For example, molecular docking and dynamic studies have been used to understand the interactions of indazole-based inhibitors with their target enzymes, revealing that van der Waals and electrostatic interactions are often crucial for potent inhibitory activity. nih.gov

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a critical component of modern drug discovery. nih.govresearchgate.net By computationally evaluating these properties early in the design phase, researchers can prioritize compounds that are more likely to have favorable drug-like characteristics, saving significant time and resources. researchgate.netresearchgate.net This predictive power enables the rational design of new chemical entities based on the this compound scaffold, tailored for specific biological targets and with optimized pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-cyclopropyl-1H-indazole?

Methodological Answer: A common approach involves alkylation of 5-bromo-1H-indazole with cyclopropane derivatives. For example, using cyclopropyl bromide in the presence of a base like Cs₂CO₃ in anhydrous DMF. The reaction typically proceeds at room temperature, followed by neutralization with HCl and purification via flash chromatography . Key steps:

- Reagent ratio: 1.5 equivalents of cyclopropyl bromide to indazole.

- Solvent: DMF for solubility.

- Purification: Silica gel chromatography (ethyl acetate/hexane eluent).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H-NMR: Look for characteristic signals:

- Cyclopropyl CH₂ protons: δ ~1.0–1.5 ppm (multiplet).

- Indazole aromatic protons: δ ~7.2–8.0 ppm (doublets and singlets) .

- ¹³C-NMR: Cyclopropyl carbons appear at δ ~5–15 ppm, while indazole carbons range from δ ~110–140 ppm.

- IR: Absence of N–H stretch (indicative of alkylation) and presence of C–Br stretch (~550–600 cm⁻¹) .

Q. Table 1: Representative NMR Data

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Cyclopropyl CH₂ | 1.0–1.5 (m) | Cyclopropane |

| Indazole C-3 | ~137 | Quaternary C |

| Aromatic H | 7.2–8.0 (d, s) | Indazole ring |

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Flash chromatography: Use silica gel with a gradient of ethyl acetate in hexane (5% → 30%) to separate alkylated products from unreacted starting material .

- Recrystallization: Dissolve in hot ethanol, cool slowly to induce crystal formation.

- HPLC: For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases.

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound, especially with twinned data?

Methodological Answer:

Q. What strategies address regioselectivity challenges in N-alkylation reactions during synthesis?

Methodological Answer:

- Base selection: Cs₂CO₃ promotes N1-alkylation over N2 due to its strong basicity and large cation size, which stabilizes the transition state .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates for bulky electrophiles like cyclopropane derivatives.

- Kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor N1-alkylation, while higher temperatures may lead to isomerization .

Q. How to design structure-activity relationship (SAR) studies for brominated indazole derivatives?

Methodological Answer:

- Core modifications: Synthesize analogs with varying substituents (e.g., halogens, methyl groups) at positions 3, 5, and 7 of the indazole ring.

- Biological assays: Test inhibitory activity against target enzymes (e.g., α-glucosidase) using enzymatic assays. For example:

- Data analysis: Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How to resolve contradictions in experimental data (e.g., conflicting NMR or crystallographic results)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.